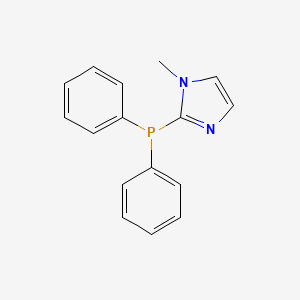

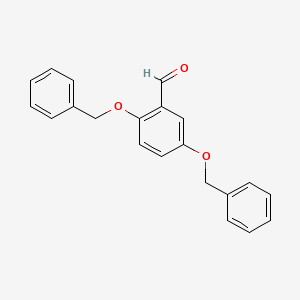

2-(二苯基膦基)-1-甲基-1H-咪唑

描述

Diphenylphosphino compounds are a class of organophosphorus compounds. They are commonly used as ligands in the field of coordination chemistry . These compounds typically have the general formula (C6H5)2PX, where X is a variable group .

Synthesis Analysis

The synthesis of diphenylphosphino compounds often involves the reaction of halogenophosphines with organometallic reagents . For example, diphenylphosphine can be prepared from triphenylphosphine by reduction to lithium diphenylphosphide, which can be protonated to give the title compound .Molecular Structure Analysis

The molecular structure of diphenylphosphino compounds can be determined using various techniques such as single-crystal X-ray diffraction analysis . The coordination geometry around the metal atom in these complexes is often distorted octahedral .Chemical Reactions Analysis

Diphenylphosphino compounds are known to participate in various chemical reactions. For example, they can be deprotonated to give diphenylphosphide derivatives . They also add to carbon-heteroatom double bonds .Physical And Chemical Properties Analysis

Physical properties of diphenylphosphino compounds include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学研究应用

1. 催化和配体效率

- 铜催化反应:Liu等人(2014年)的研究表明,一种相关化合物,3-(二苯基膦基)丙酸,在铜催化的C-N偶联反应中作为高效配体。这表明2-(二苯基膦基)-1-甲基-1H-咪唑在类似催化过程中的潜在应用,因为其结构相似性(Liu et al., 2014)。

2. 合成和结构研究

- 咪唑衍生物合成:Sauerbrey等人(2011年)研究了一种空间位阻大的咪唑衍生物的合成和反应,包括其随后与二苯基氯膦的反应。这项研究提供了关于类似于2-(二苯基膦基)-1-甲基-1H-咪唑的化合物的合成途径和反应的见解(Sauerbrey et al., 2011)。

3. 磷酰功能化配合物

- 功能性离子液体:Majhi等人(2012年)探索了骨架P功能化咪唑-2-基亚甲基配合物的合成,这可能导致新型功能性离子液体。这项研究表明了2-(二苯基膦基)-1-甲基-1H-咪唑在类似功能材料开发中的潜力(Majhi et al., 2012)。

4. 光物理性质

- 含苯基咪唑配体的铱配合物:Baranoff等人(2011年)研究了基于苯基咪唑的配体,与2-(二苯基膦基)-1-甲基-1H-咪唑结构相似,在铱配合物中使用时的光物理和电化学性质。这些研究突出了在光电子器件中的潜在应用(Baranoff et al., 2011)。

5. 金属配合物和配位化学

- 磷-NHC金属配合物:Liu和Braunstein(2013年)研究了混合磷-咪唑盐及其相应金属配合物的合成和表征。这项研究对于理解类似于2-(二苯基膦基)-1-甲基-1H-咪唑的化合物的配位化学是相关的(Liu & Braunstein, 2013)

作用机制

Target of Action

2-(Diphenylphosphino)-1-methyl-1H-imidazole, also known as 2-(diphenylphosphanyl)-1-methyl-1H-imidazole, is a type of organophosphorus compound. It is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are transition metal centers in various catalysts .

Mode of Action

The compound interacts with its targets by acting as a ligand, forming a chelate with the metal center. This interaction can result in different coordination geometries and catalytic behavior in homogeneous catalysts . The exact mode of action can vary depending on the specific metal center and the reaction conditions.

Biochemical Pathways

It is known that phosphine ligands like this compound are often used in various organic transformations, including cross-coupling reactions . These reactions can involve various biochemical pathways, depending on the specific reactants and products.

Result of Action

The primary result of the action of this compound is to facilitate catalysis in various organic transformations. By acting as a ligand, it can enhance the reactivity of the metal center and influence the selectivity of the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including the reaction conditions (such as temperature and pressure), the presence of other ligands, and the specific metal center involved

安全和危害

属性

IUPAC Name |

(1-methylimidazol-2-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETUDUREHZVDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394159 | |

| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(diphenylphosphino)-1-methyl-1H-imidazole | |

CAS RN |

150404-18-5 | |

| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(diphenylphosphanyl)-1-methyl-1H-imidazole interesting as a ligand in ruthenium complexes?

A1: 2-(Diphenylphosphanyl)-1-methyl-1H-imidazole (abbreviated as PPh2MeIm or PN in the research) exhibits hemilabile behavior when coordinated to ruthenium. [] This means it can bind to the metal center through both the phosphorus and nitrogen atoms (κ2-P,N coordination mode), or just through the phosphorus atom (κ1-P coordination mode). This flexibility allows for the formation of diverse ruthenium complexes with varying structures and potentially different reactivities. The research demonstrates this hemilability through the formation of both mononuclear and dinuclear ruthenium complexes with different coordination modes of PPh2MeIm.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)